4-Chloro-7-phenylquinazoline
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C14H9ClN2 |
|---|---|
Molecular Weight |
240.69 g/mol |
IUPAC Name |
4-chloro-7-phenylquinazoline |
InChI |
InChI=1S/C14H9ClN2/c15-14-12-7-6-11(8-13(12)16-9-17-14)10-4-2-1-3-5-10/h1-9H |
InChI Key |
ZBGDLLYHQVSMOY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(C=C2)C(=NC=N3)Cl |
Origin of Product |
United States |
Structure Activity Relationship Sar Studies Pertaining to 4 Chloro 7 Phenylquinazoline Motif
Influence of Halogen Substituents at the Quinazoline (B50416) Nucleus (specifically C-4) on Biological Activity
The chloro substituent at the C-4 position of the quinazoline ring is a pivotal feature, primarily serving as a reactive handle for further molecular elaboration. In the synthesis of many biologically active quinazolines, particularly kinase inhibitors, the 4-chloro group acts as an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of various amine-containing moieties, most notably anilines, to generate 4-anilinoquinazoline (B1210976) derivatives, which are known to be potent inhibitors of enzymes like the epidermal growth factor receptor (EGFR).
The SAR of the final compound is therefore dictated not by the chlorine itself, but by the nature of the group that replaces it. The substitution of the C-4 chloro atom is a critical step in transforming the quinazoline scaffold into a high-affinity ligand for specific biological targets. For instance, the reaction of 4-chloroquinazolines with substituted anilines is a key strategy in the synthesis of EGFR inhibitors like gefitinib (B1684475) and erlotinib. The efficiency of this substitution and the properties of the resulting C-4 substituent are paramount for biological efficacy.
While the chloro group is typically replaced, its presence in precursor molecules is essential. Studies have shown that modifying other parts of the molecule, such as adding substituents to the C-2 position, can still result in potent compounds, but the C-4 position remains the primary site for introducing the key pharmacophoric elements responsible for potent biological activity.
Role of Phenyl Substitution (specifically at C-7) in Modulating Molecular Interactions and Efficacy
Substitutions at the C-6 and C-7 positions of the quinazoline ring are critical for modulating biological activity, particularly for kinase inhibitors. These positions are located in the solvent-exposed region of the ATP-binding pocket of many kinases, providing an opportunity for chemists to introduce substituents that can enhance potency and selectivity.
While specific SAR studies on a C-7 phenyl group are not extensively detailed in the literature, the importance of bulky substituents at this position is well-documented for related quinazoline derivatives. For example, the introduction of alkoxy groups, morpholine (B109124), or piperazine (B1678402) moieties at C-6 and C-7 has been shown to be favorable for inhibitory activity against EGFR. These groups can form additional hydrogen bonds or van der Waals interactions with the target protein, thereby increasing binding affinity.
A phenyl group at C-7 would represent a significant, sterically bulky, and hydrophobic substituent. Its presence would be expected to profoundly influence the molecule's orientation within a target's binding site. Depending on the specific topology of the target protein, the C-7 phenyl ring could engage in beneficial π-π stacking or hydrophobic interactions, or conversely, it could introduce steric hindrance that prevents optimal binding. The functionalization of this phenyl ring itself—with electron-donating or electron-withdrawing groups—would offer a further avenue for modulating the electronic properties and interaction potential of the entire molecule.
Impact of Peripheral Modifications and Substituent Effects on the 4-Chloro-7-phenylquinazoline Scaffold
Peripheral modifications to the this compound scaffold, beyond the C-4 and C-7 positions, provide a rich avenue for optimizing biological activity. Modifications at the C-2 position and on the C-7 phenyl ring itself are particularly relevant.
Research on related quinazoline structures has demonstrated that even small changes can lead to significant shifts in potency. For instance, in a series of 1-(quinazolin-4-yl)ethanols, introducing a chloro group at the C-2 position resulted in a tenfold increase in antiproliferative activity compared to the unsubstituted analog. This highlights the sensitivity of the quinazoline core to substitution.
The following table summarizes the effects of various substituents on the antiproliferative activity of a quinazoline scaffold against the A549 lung cancer cell line, demonstrating the impact of modifications at the C-2 position.
| Compound | C-2 Substituent | IC₅₀ (µM) against A549 cells |
|---|---|---|
| 1a | -H | 0.27 |
| 14 | -CH₃ | 0.12 |
| 16 | -CCl₃ | 0.081 |
| 17 | -Cl | 0.027 |
| 19 | -OCH₃ | 0.13 |
The biological activity of quinazoline derivatives is governed by a delicate interplay of electronic and steric factors. The electronic nature of substituents—whether they are electron-donating (EDG) or electron-withdrawing (EWG)—can influence the pKa of the quinazoline nitrogen atoms and their ability to form hydrogen bonds with target residues.
Electronic Effects: In many kinase inhibitors based on the quinazoline scaffold, electron-donating groups at the C-6 and C-7 positions, such as methoxy (B1213986) groups, are known to enhance activity. This is often attributed to the increased basicity of the N-1 atom, which acts as a hydrogen bond acceptor with a key methionine residue in the hinge region of the kinase domain. Conversely, studies on other quinazoline series have shown that compounds with EWGs, like halogens, can exhibit potent antimicrobial activity.
Steric Factors: The size and spatial arrangement of substituents are critical. As seen in SAR studies of 4-anilinoquinazolines, substitution at the ortho-position of the aniline (B41778) ring often leads to a decrease in potency, likely due to steric clashes that disrupt the optimal binding conformation. In contrast, small hydrophobic substituents in the meta and para positions can enhance activity. The bulk of the group at C-7 is also a determining factor; replacing a smaller group like morpholine with a bulkier one like piperazine can alter activity depending on the specific target.
For example, moving a substituent from the C-7 position to the C-6 position can significantly alter the binding mode. While both positions are in the same general region of the molecule, the precise vector and distance to interacting amino acid residues in a protein's active site will change. SAR studies on EGFR inhibitors have extensively explored the effects of various substitution patterns at C-6 and C-7, with the 6,7-dimethoxy pattern being a classic feature of many potent inhibitors.
Mechanistic Insights into the Biological Activities of 4 Chloro 7 Phenylquinazoline Analogs
Investigation of Anti-Cancer Mechanisms
The anti-cancer activity of 4-chloro-7-phenylquinazoline analogs is a primary focus of research, with studies revealing a multi-faceted approach to inhibiting cancer cell growth and survival. These mechanisms predominantly involve the disruption of critical signaling pathways that are often dysregulated in cancer.
A significant mechanism of action for many quinazoline (B50416) derivatives is the inhibition of receptor tyrosine kinases (RTKs). These cell surface receptors play a crucial role in cell proliferation, differentiation, and survival, and their aberrant activation is a hallmark of many cancers.
Epidermal Growth Factor Receptor (EGFR): The 4-anilinoquinazoline (B1210976) scaffold, a close analog of this compound, is a well-established inhibitor of EGFR. These compounds act as ATP-competitive inhibitors, binding to the kinase domain of the receptor and preventing its autophosphorylation, which is a critical step in the activation of downstream signaling pathways. This inhibition of EGFR signaling can halt EGF-stimulated tumor cell growth. Several 4-anilinoquinazoline derivatives have been developed as potent EGFR inhibitors.
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2): In addition to EGFR, VEGFR-2 is another important RTK target for quinazoline-based compounds. VEGFR-2 is a key mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis. By inhibiting VEGFR-2, these compounds can disrupt the blood supply to tumors, thereby impeding their growth. Some 4-anilinoquinazoline derivatives have been specifically designed and synthesized as dual inhibitors of both EGFR and VEGFR-2, offering a synergistic approach to cancer therapy.
Insulin-like Growth Factor 1 Receptor (IGF-1R): Overexpression of IGF-1R is linked to tumor proliferation, invasion, and migration in various cancers. A novel quinazoline derivative, 6-fluoro-2-(3-fluorophenyl)-4-(cyanoanilino)quinazoline (HMJ-30), has been developed to specifically disrupt IGF-1R signaling. This compound was shown to reduce the phosphorylation of IGF-1R, thereby inhibiting its activity.
Platelet-Derived Growth Factor Receptor-β (PDGFR-β): While specific studies on this compound analogs targeting PDGFR-β are less common, the broader class of quinazoline-based multi-tyrosine kinase inhibitors has demonstrated activity against a range of RTKs, which can include PDGFR-β. These multi-kinase inhibitors are valuable for their ability to simultaneously block multiple signaling pathways that contribute to tumor progression.
| Compound | Target RTK | Inhibitory Concentration (IC50) | Reference |
|---|---|---|---|
| 4-(3-chloroanilino)quinazoline | EGFR | ~20 nM | mdpi.com |
| Compound 15a | EGFR | 0.13 µM | nih.gov |
| Compound 15a | VEGFR-2 | 0.56 µM | nih.gov |
| Compound 15b | EGFR | 0.15 µM | nih.gov |
| Compound 15b | VEGFR-2 | 1.81 µM | nih.gov |
| HMJ-30 | IGF-1R | Reduces phosphorylation | nih.gov |
Beyond direct RTK inhibition, this compound analogs influence downstream pathways that control cell proliferation and programmed cell death (apoptosis).
The inhibition of RTKs by these compounds directly impacts major signaling cascades like the PI3K/Akt and MAPK pathways, which are central to cell survival and proliferation. By blocking these pathways, the quinazoline derivatives can induce cell cycle arrest, often at the G2/M phase, preventing cancer cells from dividing.
Furthermore, these compounds have been shown to actively promote apoptosis. One identified mechanism involves targeting the pro-survival members of the BCL-2 protein family. By inhibiting these anti-apoptotic proteins, the balance is shifted towards pro-apoptotic proteins like Bax, leading to the activation of the apoptotic cascade. For instance, novel phenylquinazoline derivatives have demonstrated the ability to induce apoptosis in human breast cancer cells. Some quinazolinone derivatives have also been found to trigger apoptosis through the upregulation of cell cycle protein B and cleavage of PARP, which are indicative of mitotic arrest followed by apoptosis.
Anti-Microbial Activity Mechanisms
Quinazoline derivatives have also been investigated for their potential as anti-microbial agents, demonstrating activity against both bacteria and fungi.
The antibacterial action of quinoline-based compounds, the core structure of quinazolines, has been linked to the inhibition of bacterial DNA synthesis. A primary mechanism is the targeting of bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication, recombination, and repair. By forming a complex with these enzymes and the bacterial DNA, the compounds inhibit their function, leading to a bactericidal effect.
The antifungal mechanisms of quinazoline and its related quinoline (B57606) derivatives appear to involve the disruption of the fungal cell's structural integrity. Studies on 8-hydroxyquinoline derivatives have shown that they can damage the fungal cell wall. Additionally, these compounds can compromise the functional integrity of the cytoplasmic membrane. This disruption leads to the leakage of essential cellular components, such as nucleic acids, ultimately causing fungal cell death. This mode of action is distinct from that of azole antifungals, which primarily inhibit ergosterol synthesis.
Anti-Inflammatory and Analgesic Pathways
Research into the anti-inflammatory and analgesic properties of compounds structurally related to this compound has provided insights into their potential mechanisms of action in these areas.
Studies on 4-phenylselenyl-7-chloroquinoline and 7-chloro-4-phenylsulfonyl quinoline have demonstrated significant anti-inflammatory and antinociceptive effects. A key mechanism identified is the reduction of myeloperoxidase (MPO) activity in inflamed tissues. MPO is an enzyme released by neutrophils that contributes to oxidative stress and tissue damage during inflammation. By decreasing MPO activity and the levels of reactive species, these compounds can alleviate inflammation.
Furthermore, investigations into pyrazolo[1,5-a]quinazoline derivatives have revealed another potential anti-inflammatory pathway involving the inhibition of nuclear factor-kappa B (NF-κB) transcriptional activity. NF-κB is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes. These compounds may also act as ligands for mitogen-activated protein kinases (MAPKs) such as JNK, which are key components of inflammatory signaling pathways. In silico analyses have suggested that these compounds may exhibit a higher affinity for cyclooxygenase-2 (COX-2) over COX-1, which is a characteristic of many non-steroidal anti-inflammatory drugs (NSAIDs).
Anticonvulsant Mechanisms
The anticonvulsant properties of various quinazoline derivatives, including analogs of this compound, are attributed to their interaction with multiple molecular targets within the central nervous system (CNS). Recurrent seizure activity is the clinical manifestation of excessive, hypersynchronous neuronal firing, and antiepileptic drugs (AEDs) primarily act by redressing the balance between neuronal excitation and inhibition. mdpi.com The primary mechanisms identified for quinazoline analogs involve the enhancement of inhibitory neurotransmission, blockade of voltage-gated ion channels, and attenuation of excitatory neurotransmission.
A principal mechanism underlying the anticonvulsant activity of many quinazoline analogs is the positive allosteric modulation of the γ-aminobutyric acid type A (GABAA) receptor. mdpi.comnih.gov GABA is the primary inhibitory neurotransmitter in the CNS. nih.gov Its binding to the GABAA receptor, a ligand-gated ion channel, opens an integrated chloride (Cl⁻) channel, leading to an influx of chloride ions. nih.gov This influx causes hyperpolarization of the neuronal membrane, making the neuron less likely to fire an action potential and thus producing an inhibitory effect on neurotransmission. nih.gov
Quinazolinone derivatives have been shown to bind to an allosteric site on the GABAA receptor, enhancing the effect of GABA. mdpi.com This mechanism is analogous to that of benzodiazepines and barbiturates. mdpi.com Studies have demonstrated that the anticonvulsant effects of certain quinazolinone derivatives can be reversed by flumazenil, a known antagonist of the benzodiazepine binding site on the GABAA receptor, suggesting that these compounds act via this specific site. mdpi.com
Molecular docking studies have further elucidated this interaction, revealing high binding affinities of novel quinazoline compounds toward the GABAA receptor. These in silico findings correlate well with in vivo anticonvulsant screening results. nih.gov For instance, a series of 6-fluoro-quinazolin-4(3H)-one derivatives were evaluated for their anticonvulsant activity, with several compounds showing significant protection in animal models.
| Compound | Substitution Pattern | Anticonvulsant Activity (scPTZ Test, ED₅₀ mg/kg) | Docking Score (kcal/mol) |
|---|---|---|---|
| Compound 5b | 4-chloro | 39.4 | -7.48 |
| Compound 5c | 4-fluoro | 42.8 | -7.33 |
| Compound 5d | 4-bromo | 31.5 | -7.59 |
| Phenobarbital (Reference) | - | 21.3 | - |
Data sourced from studies on fluorinated quinazoline derivatives, demonstrating the correlation between in vivo anticonvulsant activity in the subcutaneous pentylenetetrazole (scPTZ) test and in silico docking scores at the GABA-A receptor. nih.gov
Modulation of voltage-gated sodium channels represents a critical mechanism for many established antiepileptic drugs. medwinpublishers.com These channels are fundamental to the initiation and propagation of action potentials. During a seizure, neurons fire at a high frequency. Drugs that block sodium channels typically do so in a use-dependent manner, meaning they preferentially bind to and stabilize the inactivated state of the channel that occurs after depolarization. medwinpublishers.com This action slows the rate of recovery of the channels from inactivation, thereby reducing the ability of neurons to sustain rapid and repetitive firing, which is characteristic of seizure spread. medwinpublishers.com
While direct evidence for this compound itself is limited, research into structurally related heterocyclic compounds supports this as a plausible mechanism. For example, quinoline-derived trifluoromethyl alcohols have been identified as antiepileptic and analgesic agents that function by blocking sodium channels. nih.gov These compounds were shown to reduce the inflammatory sodium signals released by peripheral nerves, demonstrating a clear interaction with these ion channels. nih.gov Given the structural similarities between quinoline and quinazoline cores, it is hypothesized that certain quinazoline analogs may also exert their anticonvulsant effects by inhibiting voltage-gated sodium channels, thus limiting seizure propagation.
Glutamate is the most abundant excitatory neurotransmitter in the brain, and its over-activity is strongly implicated in the generation and spread of seizures. mdpi.commdpi.com Glutamate receptors, particularly the ionotropic N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, play a crucial role in fast excitatory neurotransmission. mdpi.com Antagonism of these receptors is a key strategy for reducing neuronal hyperexcitability. nih.gov
Research has shown that derivatives of 7-chloroquinazoline can act as antagonists at these ionotropic glutamate receptors. nih.gov A study focused on 3-hydroxy-7-chloroquinazoline-2,4-dione derivatives revealed their ability to bind to and block both AMPA and kainate receptors. The introduction of a chlorine atom at the 7-position was a feature of these active compounds. nih.gov One such derivative demonstrated significant anticonvulsant effects in a pentylenetetrazole-induced convulsion model, directly linking glutamate receptor antagonism to the anti-seizure activity of this class of compounds. nih.gov
| Compound | Receptor Target | Binding Affinity (Kᵢ, μM) |
|---|---|---|
| 6-(1,2,4-triazol-4-yl)-7-trifluoromethyl-3-hydroxyquinazoline-2,4-dione | AMPA | 0.14 |
| Kainate | 1.8 | |
| Glycine/NMDA | >100 | |
| 6-(2-carboxybenzoyl)amino-7-chloro-3-hydroxyquinazoline-2,4-dione | AMPA | >100 |
| Kainate | 0.038 | |
| Glycine/NMDA | >100 |
Data showing the binding affinities of 7-substituted quinazoline-2,4-dione derivatives at different ionotropic glutamate receptor sites. nih.gov
Voltage-gated calcium channels, particularly the low-voltage-activated T-type calcium channels, are also important targets for anticonvulsant drugs. medwinpublishers.com T-type channels play a significant role in regulating rhythmic burst firing in thalamic neurons, a pattern of activity that is a hallmark of generalized absence seizures. medwinpublishers.com Inhibition of these channels can reduce neuronal excitability and suppress such seizure activity. medwinpublishers.com
A novel series of 4,4-disubstituted quinazolin-2-ones has been identified as potent and selective T-type calcium channel antagonists. nih.govnih.gov Through optimization of a high-throughput screening hit, researchers developed quinazolinone analogs that displayed robust central nervous system efficacy. nih.gov These compounds demonstrated significant inhibition of seizures in the WAG/Rij rat model of epilepsy, which is characterized by thalamocortical rhythms that are dependent on T-type calcium channels. nih.gov This discovery provides strong evidence that quinazolinone-based structures can be designed to effectively target calcium channels, adding another important mechanism to their anticonvulsant profile. nih.govresearchgate.net
| Compound | T-type Calcium Channel Inhibition (IC₅₀, nM) | L-type Calcium Channel Inhibition (IC₅₀, μM) |
|---|---|---|
| Compound 9 | 110 | >30 |
| Compound 10 | 29 | >30 |
| Compound 12 | 31 | >30 |
In vitro potency and selectivity of optimized quinazolinone analogs against T-type (Caᵥ3.2) versus L-type calcium channels. nih.gov
Computational Chemistry and Molecular Modeling of 4 Chloro 7 Phenylquinazoline and Derivatives
Molecular Docking Simulations for Ligand-Target Binding Prediction
Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 4-chloro-7-phenylquinazoline derivatives, docking simulations are instrumental in predicting their binding affinity and mode of interaction with various biological targets, such as protein kinases. These simulations help in understanding how the ligand fits into the binding pocket of the receptor, which is crucial for its inhibitory activity.
For instance, docking studies on quinazoline (B50416) derivatives targeting the epidermal growth factor receptor (EGFR) have been widely reported. The process involves preparing the 3D structure of the protein and the ligand, followed by the use of docking software like AutoDock or Glide to predict the binding conformation. The results are often scored based on the estimated free energy of binding.
The stability of the ligand-protein complex is governed by various non-covalent interactions, including hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-pi stacking. For quinazoline derivatives, the nitrogen atoms in the quinazoline ring often act as hydrogen bond acceptors. The chloro and phenyl groups can participate in hydrophobic and aromatic interactions, respectively, which contribute significantly to the binding affinity.
The binding energy, typically expressed in kcal/mol, is a quantitative measure of the affinity of a ligand for its target. Lower binding energy values indicate a more stable complex and, potentially, higher inhibitory activity. For example, studies on various quinazoline derivatives have reported binding energies ranging from -5.0 to -12.0 kcal/mol, depending on the specific target and the substitutions on the quinazoline core.
| Derivative | Target Protein | Docking Score (kcal/mol) | Reference |
|---|---|---|---|
| Quinazoline Derivative 1 | EGFR | -10.359 | dntb.gov.ua |
| Quinazoline Derivative 2 | VEGFR2 | -12.407 | dntb.gov.ua |
| 6-bromo-quinazoline derivative 8a | EGFR | -6.7 | mdpi.com |
| 6-bromo-quinazoline derivative 8c | EGFR | -5.3 | mdpi.com |
Molecular docking studies are pivotal in identifying the key amino acid residues within the binding site that are crucial for ligand recognition and binding. For quinazoline-based inhibitors of EGFR, interactions with residues in the ATP-binding pocket are critical. These often include the gatekeeper residue (typically threonine), as well as other residues that form the hinge region.
Hydrogen bonds are commonly observed between the quinazoline core and the backbone of specific amino acids. For instance, in many EGFR inhibitors, a hydrogen bond is formed with the backbone nitrogen of Methionine. The phenyl group of this compound can form hydrophobic interactions with residues such as Leucine, Valine, and Alanine.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Ligand-Protein Stability
While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic perspective. MD simulations are used to study the conformational changes and stability of the ligand-protein complex over time, providing a more realistic representation of the biological system.
The stability of the complex during the simulation is often assessed by calculating the root-mean-square deviation (RMSD) of the protein backbone and the ligand from their initial positions. A stable RMSD value over the simulation time (e.g., 100 nanoseconds) suggests that the ligand remains stably bound in the binding pocket. For many quinazoline derivative-protein complexes, RMSD values within the acceptable range of 1-3 Å indicate stability. nih.gov
| System | Simulation Time (ns) | Average RMSD (Å) | Key Finding |
|---|---|---|---|
| Quinazoline derivative-PDE7A complex | 100 | ~2.3 | Stable binding within the active site. nih.gov |
| Quinazoline derivative-VEGFR1/2 complex | - | 1-2 | Strong hydrogen bond interactions maintained. dntb.gov.ua |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new, unsynthesized compounds, thereby prioritizing the synthesis of the most promising candidates.
For this compound derivatives, 2D and 3D-QSAR models can be developed. These models use various molecular descriptors, such as electronic, steric, and hydrophobic properties, to build a correlation with the observed biological activity (e.g., IC50 values). The predictive power of a QSAR model is evaluated using statistical parameters like the correlation coefficient (r²) and the cross-validated correlation coefficient (q²). A high q² value (typically > 0.5) indicates a model with good predictive ability. Studies on quinazoline derivatives have reported QSAR models with high correlation coefficients, demonstrating their utility in predicting inhibitory activity. researchgate.netmdpi.comnih.gov
| QSAR Model Type | Target | q² | r² (predicted) | Reference |
|---|---|---|---|---|
| 3D-QSAR (kNN-MFA) | Antimalarial (P. falciparum) | 0.7601 | 0.7108 | researchgate.net |
| 3D-QSAR (CoMFA) | Anti-gastric cancer | 0.625 | 0.875 | mdpi.comnih.gov |
| 3D-QSAR (CoMFA) | EGFR Inhibitors | 0.608 | - | nih.gov |
Virtual Screening for Novel Ligand Discovery
Virtual screening is a computational technique used to search large libraries of small molecules to identify those structures which are most likely to bind to a drug target. For the discovery of new ligands based on the this compound scaffold, both ligand-based and structure-based virtual screening approaches can be employed.
In a structure-based approach, a library of compounds is docked into the binding site of the target protein, and the compounds are ranked based on their docking scores. nih.gov In a ligand-based approach, a known active compound is used as a template to search for other compounds with similar properties. Virtual screening of large chemical databases can lead to the identification of novel hits with desired biological activity, which can then be synthesized and tested experimentally. nih.gov
In Silico Pharmacokinetic and Drug-Likeness Prediction Models
In addition to predicting the binding affinity and activity, computational models are also used to predict the pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) and drug-likeness of compounds. These predictions are crucial in the early stages of drug discovery to identify candidates with favorable profiles for further development.
Various computational tools and web servers are available to predict properties such as oral bioavailability, blood-brain barrier penetration, and potential toxicity. Drug-likeness is often assessed using rules such as Lipinski's Rule of Five, which evaluates properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. In silico ADME predictions for quinazoline derivatives help in optimizing their structures to improve their pharmacokinetic behavior. researchgate.netnih.govnih.gov
| Property | Predicted Value/Compliance | Significance |
|---|---|---|
| Lipinski's Rule of Five | Generally compliant | Indicates good potential for oral bioavailability. |
| Oral Bioavailability | Variable, can be optimized | Predicts the fraction of the drug that reaches systemic circulation. |
| Blood-Brain Barrier Penetration | Typically low | Important for CNS-targeting drugs. |
| CYP450 Inhibition | Potential for inhibition | Predicts potential for drug-drug interactions. |
Advanced Applications and Future Directions in 4 Chloro 7 Phenylquinazoline Research
Optimization Strategies for Enhanced Biological Potency and Selectivity
The core structure of 4-Chloro-7-phenylquinazoline offers multiple points for chemical modification to enhance biological activity and selectivity towards specific molecular targets. Structure-activity relationship (SAR) studies on quinazoline (B50416) derivatives have consistently shown that substitutions at the C2, C4, and C6 positions can significantly influence their pharmacological profiles. nih.govnih.gov For instance, the introduction of an alkyl-thiobenzothiazole side chain at the 6-position, coupled with an electron-withdrawing group on a 4-anilino substituent, has been shown to improve biological activities. nih.gov
Optimization often involves modifying the 4-position by displacing the chloro group with various amine-containing moieties. This approach has been pivotal in developing potent inhibitors of receptor tyrosine kinases (RTKs), which are crucial targets in oncology. nih.gov The phenyl group at the C7 position of the quinazoline core also plays a significant role in modulating the compound's steric and electronic properties, which can be fine-tuned to achieve desired interactions with biological targets. Further derivatization of this phenyl ring could offer another avenue for optimization.
A study on 3-substituted phenyl quinazolinone derivatives highlighted that compounds with electronegative groups, such as fluorine or chlorine, on the phenyl moiety tended to exhibit enhanced anticancer activity. nih.gov This suggests that similar modifications to the 7-phenyl group of this compound could be a promising strategy. Computational methods, including virtual screening and molecular docking, are increasingly employed to predict the binding affinity of novel derivatives and guide synthetic efforts, thereby accelerating the discovery of more potent and selective compounds. nih.govresearchgate.net
Molecular Hybridization Approaches
Molecular hybridization is an innovative strategy in drug design that involves combining two or more pharmacologically active scaffolds into a single molecule. nih.gov This approach aims to create hybrid compounds with improved affinity, better efficacy, and potentially novel mechanisms of action or a desirable safety profile. nih.govnih.gov
In the context of quinazoline chemistry, hybridization has led to the development of new chemical entities with diverse biological activities, including anticancer, antidiabetic, and antimalarial properties. nih.gov For example, a series of quinazoline-2-indolinone derivatives were constructed using molecular hybridization, resulting in a potent and highly selective PI3Kα inhibitor, which demonstrated significant antitumor activity in preclinical models. nih.gov Another study involved synthesizing thiazoline-linked quinazolinone hybrids, which showed promising DPP-4 inhibitory activity, suggesting their potential as antidiabetic agents. nih.gov
This strategy could be effectively applied to this compound. By retaining the 7-phenylquinazoline core and introducing other pharmacologically active heterocycles at the 4-position, it is possible to design novel hybrid molecules. These new compounds could target multiple biological pathways simultaneously, which is a particularly attractive approach for treating complex diseases like cancer. nih.gov
Applications in Organic Synthesis
The chemical reactivity of this compound makes it a valuable building block in organic synthesis. The chlorine atom at the C4 position is a good leaving group, rendering this position susceptible to nucleophilic substitution reactions. This feature is widely exploited to introduce a diverse range of functional groups onto the quinazoline core, leading to the synthesis of large libraries of derivatives for biological screening. nih.govbeilstein-journals.org
Use as Synthetic Intermediates
The primary application of this compound in synthesis is as an intermediate for the preparation of 4-substituted quinazolines. researchgate.net The reaction with various nucleophiles, particularly primary and secondary amines, is a common and efficient method to produce 4-aminoquinazoline and 4-anilinoquinazoline (B1210976) derivatives. nih.gov These classes of compounds are well-known for their potent inhibitory activity against EGFR, a key target in cancer therapy. nih.gov
The synthetic utility extends to reactions with other nucleophiles as well. For example, 2-ethoxy-4-chloroquinazoline has been shown to react with thiosemicarbazide, sodium azide, and various hydrazides to form a range of novel heterocyclic systems. researchgate.net Similarly, this compound can serve as a precursor for creating complex, fused-ring systems, such as triazoloquinazolines, by reacting it with appropriate bifunctional reagents. researchgate.net The versatility of this intermediate allows chemists to readily access a wide array of quinazoline derivatives with diverse substitution patterns, which is crucial for exploring the chemical space around this privileged scaffold.
Emerging Research Areas in Quinazoline Chemistry
The field of quinazoline chemistry is continually evolving, with researchers exploring new biological applications and developing innovative synthetic methods. The inherent versatility of the quinazoline scaffold ensures its continued relevance in medicinal chemistry and drug discovery. nih.govnih.gov
Exploration of New Biological Targets
While quinazolines are famously known for their activity as EGFR inhibitors, ongoing research is uncovering their potential to modulate a much broader range of biological targets. nih.gov These emerging targets include:
Tubulin Polymerization: Certain quinazoline derivatives act as inhibitors of tubulin polymerization, a mechanism distinct from kinase inhibition, which is crucial for cell division and a validated target for anticancer drugs. nih.gov
Dihydrofolate Reductase (DHFR): This enzyme is essential for the synthesis of nucleic acids and is a target for both anticancer and antimicrobial agents. nih.gov
Poly-(ADP-ribose)-polymerase (PARP): PARP inhibitors have gained prominence in cancer therapy, particularly for tumors with specific DNA repair deficiencies. nih.gov
Breast Cancer Resistant Protein (BCRP): Overcoming drug resistance is a major challenge in oncology, and targeting proteins like BCRP is a key strategy. nih.gov
Other Kinases: Beyond EGFR, quinazolines are being investigated as inhibitors of other kinases implicated in disease, such as VEGFR and PI3K. nih.govnih.gov
The exploration of these and other novel targets opens up new therapeutic possibilities for quinazoline-based drugs in areas beyond oncology, including inflammatory diseases, infectious diseases, and neurological disorders. mdpi.comresearchgate.netijpca.org
Novel Synthetic Methodologies
To meet the demand for structurally diverse quinazoline libraries, chemists are continuously developing more efficient, sustainable, and versatile synthetic methods. nih.gov Traditional methods often require harsh conditions, but modern approaches focus on milder and more environmentally friendly strategies. mdpi.com
Recent advancements include:
Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times and improve yields for reactions such as the N-arylation of 4-chloroquinazolines. nih.gov
Metal-Catalyzed Reactions: Catalysts based on palladium, copper, and other transition metals have enabled a wide range of C-N and C-C bond-forming reactions, allowing for the construction of complex quinazoline derivatives under mild conditions. organic-chemistry.orgnih.gov
Multi-Component Reactions (MCRs): MCRs allow for the synthesis of complex molecules in a single step from three or more starting materials, offering high atom economy and efficiency. mdpi.com
Flow Chemistry: The use of continuous flow reactors for the synthesis of quinoline (B57606) and quinazoline derivatives offers advantages in terms of safety, scalability, and control over reaction parameters. durham.ac.uk
Leuckart Reaction Conditions: A novel two-step method has been described for synthesizing 4-substituted quinazolines based on the reductive cyclization of a nitro group adjacent to a carbonyl group under Leuckart reaction conditions. tandfonline.com
These innovative synthetic strategies not only facilitate the rapid generation of compound libraries for drug discovery but also enable the synthesis of previously inaccessible molecular architectures. nih.gov
Integration of Cheminformatics and Artificial Intelligence in Quinazoline Drug Design
The convergence of cheminformatics and artificial intelligence (AI) has catalyzed a paradigm shift in medicinal chemistry, moving from traditional, often serendipitous, drug discovery methods to a more targeted and efficient data-driven approach. youtube.com In the context of quinazoline-based drug design, these computational tools are instrumental in navigating the vast chemical space to identify and optimize novel therapeutic agents. AI and machine learning (ML) algorithms, in particular, are being leveraged to analyze complex biological and chemical data, thereby accelerating the identification of lead compounds and predicting their efficacy and potential interactions. nih.govmdpi.com
Predictive Modeling: QSAR and ADMET Profiling
Quantitative Structure-Activity Relationship (QSAR) models are a cornerstone of cheminformatics, establishing a mathematical correlation between the chemical structure of a compound and its biological activity. In the realm of quinazoline research, QSAR studies are employed to predict the therapeutic potential of novel derivatives. By analyzing a dataset of known quinazoline compounds and their measured activities, machine learning algorithms can build models that forecast the activity of untested molecules, guiding synthetic efforts toward more promising candidates.
Table 1: Application of Predictive Modeling in Quinazoline Drug Design
| Model Type | Application in Quinazoline Research | Predicted Parameters | Potential Impact |
|---|---|---|---|
| QSAR | Predicting the anticancer activity of novel quinazoline derivatives. | IC₅₀ values, binding affinity, inhibitory activity. | Prioritization of synthetic targets with higher predicted potency. |
| ADMET | Evaluating the drug-likeness of this compound analogs. | Solubility, permeability, metabolic stability, potential toxicity. | Early identification of candidates with favorable pharmacokinetic profiles. |
| Molecular Docking | Simulating the binding of quinazolines to target proteins (e.g., EGFR). nih.gov | Binding energy, interaction modes, key binding residues. | Elucidation of the mechanism of action and guidance for structure-based design. |
Virtual Screening and Ligand-Based Drug Design
Ligand-based drug design, another key strategy, relies on the knowledge of other molecules that bind to the biological target of interest. When the 3D structure of the target is unknown, machine learning models can be trained on a set of known active ligands to identify the common chemical features required for bioactivity. These models can then be used to screen compound libraries for new molecules that possess these features, or to guide the de novo design of novel quinazoline derivatives.
De Novo Drug Design and Generative Models
Deep learning models, a subset of machine learning, are particularly adept at handling the complexity of molecular data. nih.gov These models can predict protein-ligand interactions with high accuracy and even assist in predicting the 3D structure of target proteins, which is crucial for structure-based drug design. nih.gov The integration of these advanced AI techniques promises to further accelerate the development of next-generation quinazoline-based therapeutics.
| AI Strategy | Description | Application to this compound |
|---|---|---|
| Virtual High-Throughput Screening (vHTS) | Rapidly screening large compound databases against a target protein. | Identifying novel derivatives of this compound with potential therapeutic activity from virtual libraries. |
| Pharmacophore Modeling | Identifying the essential 3D arrangement of functional groups required for biological activity. | Developing a pharmacophore model based on known active quinazolines to guide the design of new this compound analogs. |
| Generative Adversarial Networks (GANs) | Using two competing neural networks to generate novel, realistic molecular structures. | Creating unique quinazoline-based molecules with optimized properties for a specific therapeutic target. |
| Reinforcement Learning | Training an AI agent to make optimal decisions in a given environment to maximize a cumulative reward. | Iteratively designing and refining this compound derivatives to maximize predicted bioactivity and drug-likeness. nih.gov |
Q & A
Q. What safety protocols should be followed when handling 4-Chloro-7-phenylquinazoline in laboratory settings?
- Methodological Answer : Researchers must adhere to strict safety measures:
- Use nitrile or neoprene gloves inspected for integrity before use. Employ chemical-resistant lab coats and closed-toe footwear.
- Work in a fume hood to avoid inhalation of vapors or dust.
- Dispose of contaminated materials via institutional hazardous waste protocols.
- Implement emergency eyewash and shower stations accessible within 10 seconds of exposure .
Q. What initial characterization techniques are essential for confirming the structure of synthesized this compound?
- Methodological Answer : Key techniques include:
- NMR Spectroscopy : Analyze , , and spectra to confirm substituent positions and purity.
- X-ray Crystallography : Resolve molecular geometry and bond angles (e.g., as demonstrated for ferrocenyl-quinazolinone derivatives) .
- Mass Spectrometry (MS) : Verify molecular weight and fragmentation patterns.
- Elemental Analysis : Ensure stoichiometric consistency with the expected formula .
Q. How can researchers design a preliminary assay to evaluate the biological activity of this compound?
- Methodological Answer :
- Anticonvulsant Models : Use maximal electroshock (MES) or pentylenetetrazole (PTZ)-induced seizure tests in rodents, monitoring latency and mortality rates .
- Cytotoxicity Assays : Apply the MTT protocol (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to measure cell viability, ensuring triplicate replicates and vehicle controls .
- Dose-Response Curves : Test concentrations from 1 μM to 100 μM to determine IC/EC values .
Advanced Research Questions
Q. What strategies resolve contradictory data on the biological efficacy of this compound across studies?
- Methodological Answer :
- Meta-Analysis : Systematically compare protocols (e.g., dosing, animal models, endpoints) to identify variables affecting outcomes.
- Replicate Key Experiments : Control for batch-to-batch compound purity (e.g., via HPLC) and environmental factors (e.g., temperature, humidity).
- Statistical Validation : Apply ANOVA or Bayesian inference to assess significance of discrepancies. Document all raw data for transparency .
Q. How can computational methods like DFT enhance the study of this compound derivatives?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps, electrostatic potentials) to predict reactivity or binding affinity. Validate results against experimental redox potentials (e.g., cyclic voltammetry data) .
- Molecular Docking : Simulate interactions with target proteins (e.g., kinases) using software like AutoDock Vina. Cross-reference with mutagenesis or X-ray co-crystallography data .
Q. What advanced statistical approaches optimize reaction yields in synthesizing this compound analogs?
- Methodological Answer :
- Design of Experiments (DoE) : Use factorial designs (e.g., 2 or response surface methodology) to evaluate variables like temperature, solvent polarity, and catalyst loading.
- Machine Learning (ML) : Train models on historical reaction data to predict optimal conditions. Validate with small-scale trials .
- Process Analytical Technology (PAT) : Monitor reactions in real-time via inline FTIR or Raman spectroscopy to adjust parameters dynamically .
Data Presentation and Reproducibility
Q. How should researchers present synthetic and analytical data for this compound in publications?
- Methodological Answer :
- Tables : Include processed data critical to conclusions (e.g., yields, spectroscopic peaks). Archive raw data in supplementary materials.
- Figures : Limit chemical structures to 2–3 key derivatives. Use color-coding for reaction pathways or bioactivity trends, avoiding journal-specific formatting pitfalls .
- Reproducibility : Detail synthetic procedures (e.g., equivalents, reaction times) and instrument parameters (e.g., NMR frequency, column type for HPLC) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
